Paeonin

説明

Peonidin-3,5-di-O-glucoside chloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination.

Paeonin is a monoterpene derivative from the roots of Paeonia lactiflora that has antiproliferative effects.

科学的研究の応用

抗酸化作用

Paeoninは強力な抗酸化作用を持つことがわかっています。 in vitroでH2O2誘導による酸化ストレスから胃上皮細胞を保護することが示されています . この効果は用量と時間に依存しており、PI3K/Aktを介したNrf2シグナル伝達経路によって媒介されます . これは、this compoundは酸化ストレスが重要な役割を果たす疾患の治療に潜在的に使用できることを示唆しています。

細胞周期促進

研究によると、this compoundは細胞周期の進行を促進することができます . 細胞周期の主要な調節因子であるサイクリンD1およびp27タンパク質の発現を増加させることがわかりました . これは、this compoundはがんなど、細胞周期の調節が乱れた疾患の治療に潜在的に使用できることを示唆しています。

抗アポトーシス効果

This compoundは、H2O2に暴露された細胞におけるアポトーシス(プログラムされた細胞死)を抑制することがわかりました . Bcl2、総Caspase3および総Caspase8タンパク質の発現を増加させ、Bax、p-Caspase3およびp-Caspase8タンパク質の発現を減少させます . これは、this compoundは神経変性疾患など、アポトーシスが調節不全になっている疾患の治療に潜在的に使用できることを示唆しています。

薬用植物資源

This compoundは、中国で重要な薬効を持つ植物ファミリーであるボタン科の主要な薬用成分です . これらの植物の根、葉、茎、花びらは、かなりの量のthis compoundを含んでいます . これは、this compoundは新しい薬用資源の開発に潜在的に使用できることを示唆しています。

潜在的な漢方薬資源

中国薬典の基準に基づいて、this compoundを含むボタン科のいくつかの種は、潜在的な漢方薬資源として使用できます . これは、this compoundは新しい漢方薬の開発に潜在的に使用できることを示唆しています。

This compound抽出のための凍結乾燥法

研究によると、凍結乾燥法を使用して、ボタン科植物の根サンプルからthis compoundを抽出することができます . この方法は、従来の風乾法と比較して、より高いthis compound含有量をもたらします . これは、this compoundは薬用化合物の新しい抽出方法の開発に潜在的に使用できることを示唆しています。

作用機序

Target of Action

It’s known that paeonin has a wide range of beneficial phytochemical profiles .

Mode of Action

This compound interacts with its targets to exert anti-oxidative effects . It has been shown to up-regulate the expressions of Keap1, Nrf2, HO-1, and NQO1 proteins, which are key players in the cellular response to oxidative stress .

Biochemical Pathways

This compound affects the PI3K/Akt-mediated Nrf2 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. By activating this pathway, this compound enhances the cell’s ability to combat oxidative damage .

Pharmacokinetics

It’s known that this compound exhibits powerful anti-inflammatory and immune regulatory effects .

Result of Action

This compound has been shown to protect gastric epithelial cells from H2O2-induced oxidative damage . It promotes cell cycle progression and suppresses apoptosis, leading to increased cell viability . These effects are likely due to its anti-oxidative properties and its ability to activate the Nrf2 signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of drying used in the preparation of this compound can affect its content and bioavailability . Freeze-drying has been shown to preserve this compound content better than air-drying .

生化学分析

Biochemical Properties

Paeonin is a key component in the roots of the Paeonia genus, which includes the herbaceous peony . It is part of the monoterpene glycosides, a group of compounds known for their various biological effects such as anti-inflammatory, anti-tumor, and antioxidant activity . This compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been shown to have potent anti-oxidative effects on cells exposed to oxidative stress, such as gastric mucosal epithelial cells . It influences cell function by modulating the activation of immune cells, decreasing inflammatory medium production, and restoring abnormal signal pathways .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with various biomolecules at the molecular level. It has been suggested that this compound exerts its effects through the regulation of signaling pathways such as the auxin synthesis-related genes GH3.6 and PCO2, and the down-regulation of cytokinin dehydrogenase (CKX6) and CYP450 family genes .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, this compound has been shown to decrease the levels of certain inflammatory cytokines and increase the levels of anti-inflammatory cytokines over a period of 1-2 weeks, 3-4 weeks, and 8 weeks in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can reduce the levels of serum pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 and increase the levels of serum anti-inflammatory cytokines such as IL-10 .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound is a key component in the roots of the Paeonia genus .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely that this compound interacts with various subcellular structures .

特性

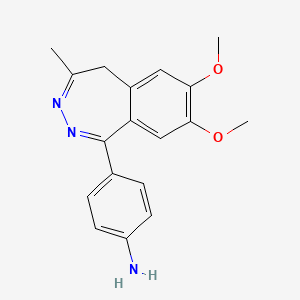

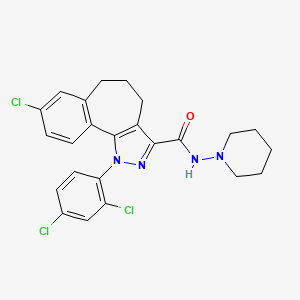

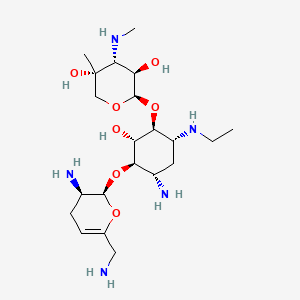

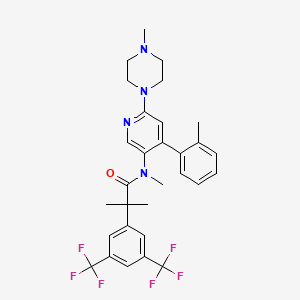

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27-,28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSMPWTZYGSAEU-CYUNEVMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-37-6 | |

| Record name | Peonidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional medicinal uses of plants containing paeonin?

A1: Paeonia species, particularly Paeonia emodi and Paeonia officinalis, have a long history of use in traditional medicine systems like Ayurveda, Unani, and Traditional Chinese Medicine. These plants, containing this compound, have been traditionally employed for various purposes, including treating hypertension, asthma, convulsions, epilepsy, bronchitis, ascites, uterine abnormalities, and skin ailments. [, , ]

Q2: How can I identify and quantify this compound in plant material or pharmaceutical preparations?

A2: High-performance liquid chromatography (HPLC) coupled with UV detection has been successfully employed to determine this compound content in various matrices. This method provides accurate and repeatable results and has been validated for use in quality control of pharmaceutical preparations containing this compound. [, , ] Additionally, near-infrared spectroscopy (NIR) combined with chemometric methods offers a rapid, non-destructive alternative for both qualitative and quantitative analysis of this compound in complex mixtures. [, ]

Q3: Has this compound demonstrated any specific biological activities in research settings?

A3: Studies have shown this compound exhibits inhibitory activity against lipoxygenase, an enzyme involved in inflammatory processes. [, , ] Further research suggests that this compound extracted from potatoes can protect gastric epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2) in in vitro settings, potentially through the PI3K/Akt-mediated Nrf2 signaling pathway. []

Q4: What are the potential applications of this compound based on current research findings?

A4: While further research is needed, the identified biological activities of this compound suggest potential applications in several areas. Its lipoxygenase-inhibiting properties indicate potential as an anti-inflammatory agent. [, , ] The demonstrated protective effects against oxidative damage in gastric cells warrant further investigation into its potential for treating gastric ulcers or other oxidative stress-related disorders. []

Q5: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A5: Research has identified several monoterpene glycosides structurally related to this compound, such as paeonins A, B, and D, isolated from Paeonia emodi and Paeonia lactiflora. [, ] These compounds also exhibited inhibitory activity against lipoxygenase, suggesting a potential structure-activity relationship within this class of compounds. [, ] Further studies are needed to explore the specific structural features contributing to their bioactivities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。